![molecular formula C14H11FN4 B2354779 2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 104615-61-4](/img/structure/B2354779.png)
2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline, also known as FPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. FPTA belongs to the class of triazole compounds that have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Compounds with structural similarities to 2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline have shown significant antimicrobial and antifungal properties. Notably, a study synthesized derivatives with 1,2,4-triazole and evaluated their antimicrobial effectiveness against pathogens like Mycobacterium smegmatis (Yolal et al., 2012). Another research found that similar fluorophenyl-containing 1,2,4-triazoles exhibited robust antimicrobial and antifungal activities, suggesting potential for new antimicrobial agents (Бігдан, 2021).
Photophysical and Electroluminescent Properties
- Research on derivatives of this compound has focused on their photophysical properties, particularly in the context of fluorescence. A study on similar compounds showed absorption in the ultraviolet region and emission in the blue region, indicating potential applications in optoelectronics (Padalkar et al., 2015). Additionally, derivatives have been used in the synthesis of compounds for electroluminescent properties, contributing to the development of organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Neurokinin-1 Receptor Antagonism
- Derivatives of this compound have been studied for their role as neurokinin-1 receptor antagonists, suggesting potential therapeutic applications in treating conditions like depression and emesis (Harrison et al., 2001).
Anticonvulsant Activity
- Some derivatives have shown significant anticonvulsant activity, highlighting their potential use in developing treatments for seizure disorders (Bihdan, 2019).
Photoluminescent Copper(I) Complexes
- In the field of inorganic chemistry, copper(I) complexes incorporating similar triazole derivatives have been synthesized. These complexes demonstrated long-lived photoluminescence, indicating potential applications in photonics and as sensors (Manbeck et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them potential targets for therapeutic intervention.
Mode of Action
For instance, certain indole derivatives have been shown to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMAAXKFEKWWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

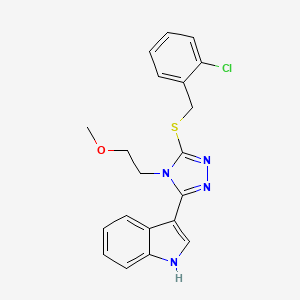


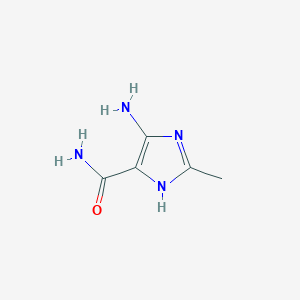
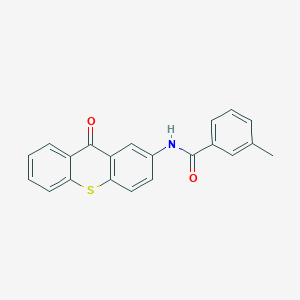
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)
![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)

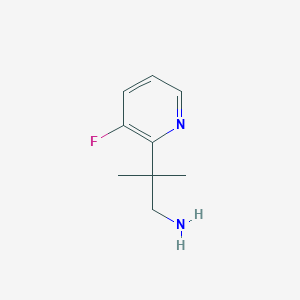
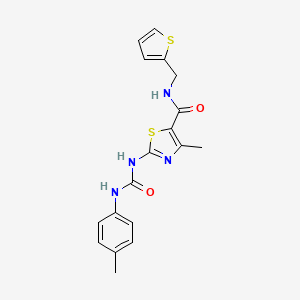
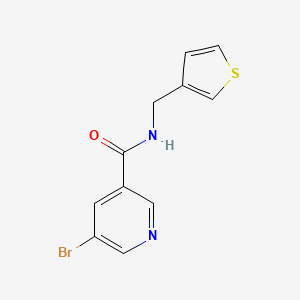
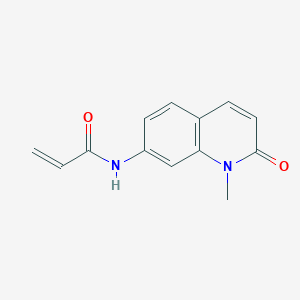
![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)